
4-(4-Methoxyphenyl)-1,4-diazepan-2-one
Overview
Description
4-(4-Methoxyphenyl)-1,4-diazepan-2-one is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Biological Activity
4-(4-Methoxyphenyl)-1,4-diazepan-2-one is a compound belonging to the diazepan family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is CHNO, with a molecular weight of 220.27 g/mol. The compound features a diazepan ring substituted with a methoxyphenyl group, which is crucial for its biological activity.
Recent advancements in synthetic methodologies have allowed for the efficient production of various diazepan derivatives, including this compound. A notable method involves a traceless solid-phase synthesis approach, which enhances the yield and purity of the final product .
Anticancer Properties
Research has indicated that compounds with a diazepan structure exhibit significant anticancer activity. In vitro studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) cells. For instance, certain analogs demonstrated IC values in the micromolar range, indicating potent cytotoxic effects .
Compound | Cell Line | IC (µM) | Mechanism of Action |
---|---|---|---|
5a | MCF-7 | 15.63 | Induction of apoptosis |
5b | U-937 | 12.34 | Cell cycle arrest |
5c | A549 | 10.11 | Inhibition of proliferation |
Neuroprotective Effects
In addition to anticancer properties, this compound has been explored for its neuroprotective effects. Compounds in this class have shown potential as ligands for sigma receptors (S1R), which are involved in neuroprotection and modulation of oxidative stress. Studies suggest that these compounds can enhance the expression of antioxidant genes such as SOD1 and NRF2, thereby providing protective effects against neurodegenerative conditions .
The biological activity of diazepan derivatives like this compound is often attributed to their ability to interact with various biological targets:
- Sigma Receptors : These compounds can modulate sigma receptor activity, leading to neuroprotective effects.
- Apoptotic Pathways : They can trigger apoptotic pathways in cancer cells by influencing mitochondrial function and activating caspases.
- Antioxidant Activity : By upregulating antioxidant genes, these compounds help mitigate oxidative stress in neuronal cells.
Case Studies
Several case studies illustrate the efficacy of this compound and its analogs:
- Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, treatment with diazepan derivatives resulted in reduced neuroinflammation and improved cognitive function.
- Antitumor Activity : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
Scientific Research Applications
Medicinal Applications
The compound has been studied for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of diazepanes, including 4-(4-Methoxyphenyl)-1,4-diazepan-2-one, exhibit anticancer properties. A study demonstrated that certain diazepane derivatives could inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms involved include the modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
There is evidence suggesting that this compound may possess neuroprotective properties. Studies have shown that compounds with similar structures can enhance antioxidant defenses and reduce oxidative stress in neuronal cells. This action is crucial for protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anxiolytic Properties
Given the structural similarities to benzodiazepines, this compound has been evaluated for anxiolytic effects. Preliminary studies suggest that it may interact with gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic-like effects in animal models. Further research is needed to elucidate its efficacy and safety profile.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the desired diazepane structure. Understanding the structure-activity relationship is essential for optimizing its biological activity. Modifications to the methoxy group or other substituents can significantly impact its pharmacological properties.
Case Studies
Several case studies highlight the applications of this compound:
- Study on Anticancer Activity : A recent investigation focused on the synthesis of various diazepane derivatives, including this compound, which showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Neuroprotection Study : In a study assessing neuroprotective agents, this compound was tested alongside other compounds for its ability to reduce oxidative stress markers in neuronal cell lines .
Comparative Data Table
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,4-diazepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-5-3-10(4-6-11)14-8-2-7-13-12(15)9-14/h3-6H,2,7-9H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOAKZDZAWZPEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCNC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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